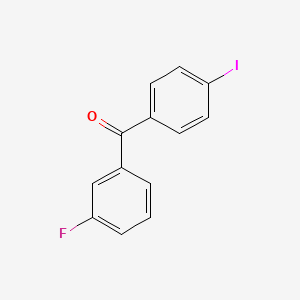

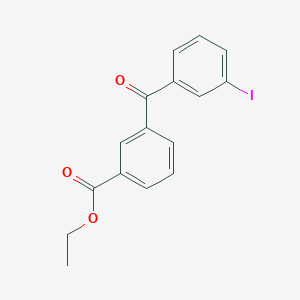

4-Tert-butyl-4'-iodobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

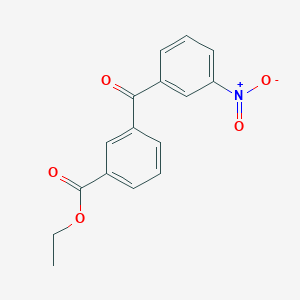

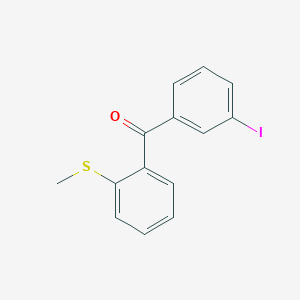

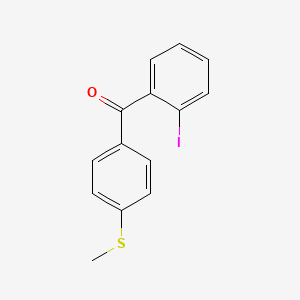

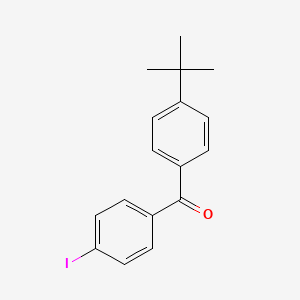

4-Tert-butyl-4’-iodobenzophenone (TIBP) is a synthetic organic compound that belongs to the family of benzophenone derivatives. It is an electron-rich aryl iodide .

Synthesis Analysis

TIBP can be synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid . The yield from these methods is 42.1% and 29.4%, respectively. The tert-butylbenzene-based method is considered more efficient due to its simpler procedures and lower cost compared to the 4-tert-butyl benzoic acid-based method .Molecular Structure Analysis

TIBP contains a total of 37 bonds. There are 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis

The Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids has been studied . It participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .Physical And Chemical Properties Analysis

TIBP is a white to almost white powder to crystal with a melting point of 148.0 to 151.0 °C . It has a refractive index of 1.57 and a density of 1.468 g/mL at 25 °C .Scientific Research Applications

Synthesis of 4,4′-Bibenzo[c]thiophene Derivatives

4-Tert-butyl-4’-iodobenzophenone can be used in the synthesis of 4,4′-bibenzo[c]thiophene derivatives . These derivatives have been used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

Optical and Electrochemical Properties

The optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives synthesized from 4-Tert-butyl-4’-iodobenzophenone have been studied . The derivatives exhibit bathochromic shifts in their photoabsorption and fluorescence maxima .

Fluorescence Quantum Yields

4-Tert-butyl-4’-iodobenzophenone is used in the synthesis of compounds that exhibit fluorescence quantum yields . For instance, 4,4′-bibenzo[c]thiophene derivatives in toluene have fluorescence quantum yields of 0.41, 0.41, and 0.36, respectively .

Solid-State Fluorescence Properties

The silyl-substituted derivatives of 4,4′-bibenzo[c]thiophene, synthesized from 4-Tert-butyl-4’-iodobenzophenone, show relatively high solid-state fluorescence properties .

Halogen Exchange Reaction

4-Tert-butyl-4’-iodobenzophenone can be used in the halogen exchange reaction . The ligand plays an essential role in this reaction .

Synthesis of Polyimides

4-Tert-butyl-4’-iodobenzophenone can be used in the synthesis of polyimides . A novel diamine was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection .

Safety and Hazards

properties

IUPAC Name |

(4-tert-butylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNSQHONWYPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-4'-iodobenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.